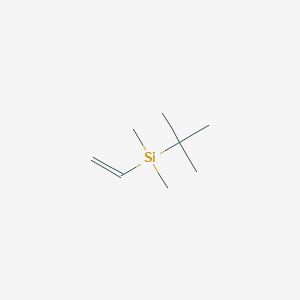

Vinyl-T-butyldimethylsilane

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl-ethenyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18Si/c1-7-9(5,6)8(2,3)4/h7H,1H2,2-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIFZBTPXXULUNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30546587 | |

| Record name | tert-Butyl(ethenyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30546587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24858-02-4 | |

| Record name | tert-Butyl(ethenyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30546587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinyl-tert-butyldimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Organosilicon Compounds in Modern Organic Synthesis

Organosilicon compounds, characterized by a silicon-carbon bond, are integral to contemporary organic synthesis. numberanalytics.comhskbrchemical.com Their utility stems from a unique combination of stability and reactivity, which allows for a high degree of selectivity in chemical transformations. numberanalytics.com These compounds serve diverse functions as reagents, intermediates, and protecting groups, enabling the construction of complex molecular architectures. numberanalytics.comhskbrchemical.com The stability of the silicon-carbon bond contributes to the successful synthesis of intricate molecules without decomposition. numberanalytics.com Furthermore, the application of organosilicon compounds extends to materials science and the pharmaceutical industry, where they are used in the synthesis of silicones and sila-versions of drugs, respectively. numberanalytics.com

Overview of Vinylsilanes As Versatile Synthetic Building Blocks

Vinylsilanes, a subclass of organosilanes, are distinguished by the presence of a vinyl group attached to the silicon atom. They are recognized as versatile building blocks in organic synthesis due to their structural stability, ease of preparation, and the ability to undergo a variety of functionalization reactions. researchgate.net One of the most common and atom-economical methods for synthesizing vinylsilanes is the hydrosilylation of alkynes, a reaction that involves the addition of a hydrosilane across a carbon-carbon triple bond. researchgate.net However, controlling the regioselectivity and stereoselectivity of this reaction to obtain the desired vinylsilane isomer can be a challenge. researchgate.net Vinylsilanes are valuable precursors for creating stereodefined alkenylsilanes and bis(silyl)alkenes through silylative coupling reactions with olefins. rsc.org These products, in turn, can be used in further transformations like palladium-catalyzed cross-coupling reactions. rsc.org

Role of the Tert Butyldimethylsilyl Tbdms Moiety in Synthetic Methodologies

The tert-butyldimethylsilyl (TBDMS) group is a widely employed protecting group in organic synthesis, particularly for hydroxyl (-OH) functional groups. ontosight.aifiveable.me Its primary function is to temporarily mask the reactivity of these groups, allowing chemical transformations to be performed selectively on other parts of a molecule. fiveable.me The bulky nature of the TBDMS group provides significant steric hindrance, which contributes to its high stability under a broad range of reaction conditions, including basic, neutral, and reductive environments. ontosight.aifiveable.meketonepharma.com

The introduction of the TBDMS group is typically achieved by reacting an alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole. fiveable.me Conversely, the removal of the TBDMS group, or deprotection, is commonly accomplished under mild acidic conditions or by using fluoride-based reagents such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF). ontosight.aifiveable.me This strategic protection and deprotection are crucial in the multi-step synthesis of complex molecules, including natural products. ketonepharma.com The TBDMS group's stability and the mild conditions required for its removal make it an invaluable tool for chemists. fiveable.me

Scope and Objectives of Academic Research on Vinyl T Butyldimethylsilane

Direct Synthesis Approaches for this compound

Direct methods for the synthesis of this compound are less common in the literature. One reported method involves the reaction of methyl chlorosilane with tert-butyl acrylate (B77674) under low temperature, anhydrous, and oxygen-free conditions. However, precursor-based strategies are generally more prevalent and offer greater versatility.

Precursor-Based Strategies for this compound Construction

A multitude of precursor-based strategies have been developed for the synthesis of this compound and its analogs. These methods often provide excellent control over regioselectivity and stereoselectivity.

Hydrosilylation Reactions of Alkynes and Alkenes

The hydrosilylation of alkynes is a highly atom-economical and direct route to vinylsilanes. researchgate.netscientificspectator.com This reaction involves the addition of a hydrosilane, such as t-butyldimethylsilane, across the carbon-carbon triple bond of an alkyne, catalyzed by a transition metal complex. researchgate.net The choice of catalyst is crucial in determining the regioselectivity (α- vs. β-addition) and stereoselectivity (E- vs. Z-isomer) of the resulting vinylsilane. researchgate.netscientificspectator.com

Several transition metal catalysts, including those based on platinum, rhodium, ruthenium, and cobalt, have been employed for alkyne hydrosilylation. organic-chemistry.org For instance, ruthenium catalysts like [Cp*Ru(MeCN)3]PF6 have been shown to effectively catalyze the hydrosilylation of a wide array of alkynes, including terminal alkynes which yield α-vinylsilanes. nih.govnih.gov This catalyst is tolerant of various functional groups, making it a versatile option for complex molecule synthesis. nih.gov The reaction with terminal alkynes often proceeds with good regioselectivity, affording the 1,1-disubstituted α-vinylsilane. nih.gov

The hydrosilylation of alkenes can also be employed to synthesize vinylsilanes, often through a dehydrogenative silylation process. rsc.org

Table 1: Selected Catalysts for Alkyne Hydrosilylation

| Catalyst | Selectivity | Reference |

| [Cp*Ru(MeCN)3]PF6 | α-vinylsilanes from terminal alkynes, Z-vinylsilanes from internal alkynes | nih.gov |

| Platinum catalysts (e.g., Karstedt's catalyst) | trans-β-vinylsilanes | |

| Rhodium catalysts (e.g., [Rh(cod)2]BF4) | trans-β-vinylsilanes | |

| Cobalt complexes | α-vinylsilanes | organic-chemistry.org |

Stereospecific Denitro Silylation of β-Nitroalkenes

A copper-catalyzed stereospecific denitro silylation of β-nitroalkenes provides a pathway to (E)-vinylsilanes. rsc.orgrsc.orgresearchgate.net This method utilizes a silane (B1218182) in the presence of an oxidant like di-tert-butyl peroxide (DTBP). rsc.orgrsc.org The reaction is proposed to proceed through a radical mechanism. rsc.org This approach is notable for its use of an inexpensive and non-toxic catalytic system and its high (E)-selectivity. rsc.orgrsc.org The reaction tolerates a variety of functional groups on the β-nitroalkene substrate. rsc.org

Synthesis via Organometallic Intermediates (e.g., Grignard and Organolithium Reagents)

Organometallic reagents, particularly Grignard and organolithium reagents, are widely used in the synthesis of organosilanes. nptel.ac.inmasterorganicchemistry.com The reaction of a vinyl Grignard reagent (vinylmagnesium halide) with a halosilane, such as t-butyldimethylsilyl chloride, is a common and effective method for preparing vinylsilanes. chemguide.co.ukgoogle.com This reaction proceeds via nucleophilic substitution at the silicon center. nptel.ac.in Similarly, vinyllithium (B1195746) reagents can be used to synthesize vinylsilanes by reacting them with appropriate silyl (B83357) electrophiles. masterorganicchemistry.com These reactions are typically performed in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107). chemguide.co.uklibretexts.org

The preparation of the organometallic reagent itself is a critical step. Grignard reagents are typically formed by reacting an organic halide with magnesium metal. chemguide.co.ukgoogle.com Organolithium reagents can be prepared from the corresponding organic halide and lithium metal or through lithium-halogen exchange. masterorganicchemistry.com

Table 2: Common Organometallic Routes to Vinylsilanes

| Organometallic Reagent | Silyl Electrophile | Product |

| Vinylmagnesium bromide | t-Butyldimethylsilyl chloride | This compound |

| Vinyllithium | t-Butyldimethylsilyl chloride | This compound |

Rearrangement Reactions involving Silicon-Containing Precursors

Rearrangement reactions of silicon-containing precursors offer another avenue for the synthesis of vinylsilanes. A notable example is the gold(I)-catalyzed acetylenic sila-Cope rearrangement of acetylenic allylsilanes. acs.org This reaction allows for the stereoselective synthesis of vinylsilanes. acs.org The choice of nucleophile in the reaction can lead to either cyclic or acyclic vinylsilane products. acs.org

Another type of rearrangement is the Brook rearrangement, which involves the base-catalyzed rearrangement of organosilyl alcohols. baranlab.org

Functional Group Interconversion Routes to this compound Derivatives

This compound and its derivatives can also be prepared through functional group interconversions. For instance, vinylsilanes can undergo iodo-desilylation to form vinyl iodides, which can then be used in further transformations. Conversely, vinyl halides can be converted to vinylsilanes via silyl-Heck reactions. researchgate.netthieme-connect.com The silyl-Heck reaction, a palladium-catalyzed process, allows for the synthesis of vinylsilanes from alkenes and silyl electrophiles with high regio- and stereoselectivity. researchgate.netthieme-connect.com

Furthermore, vinylsilanes can be synthesized from other organosilicon compounds. For example, the alkylation of certain silyl-protected compounds can lead to the formation of more complex vinylsilane derivatives. jst.go.jpacs.org

Catalytic Systems in this compound Synthesis

The creation of this compound and analogous vinylsilanes is frequently achieved through sophisticated catalytic systems that guide the reaction to form the desired carbon-silicon bond with high efficiency. These systems are pivotal in modern organosilicon chemistry, with transition metal complexes and radical-initiated pathways representing two major strategies.

Transition Metal Catalysis (e.g., Copper-catalyzed)

Transition metal catalysis is a cornerstone for the synthesis of vinylsilanes, offering mild and selective routes from readily available starting materials like alkynes and alkenes. researchgate.net Among these, copper-catalyzed systems are particularly notable for their cost-effectiveness and versatile reactivity.

A prominent method is the copper-catalyzed hydrosilylation of alkynes, where a hydrosilane adds across a carbon-carbon triple bond. researchgate.net This approach is atom-economical and can be finely tuned to control both regioselectivity (α- vs. β-addition) and stereoselectivity (E- vs. Z-isomer). For instance, copper(I) catalysts, when used with specific ligands like electron-rich, bulky monophosphines (e.g., Johnphos), can direct the silylation of terminal alkynes to produce branched α-vinylsilanes with excellent selectivity. organic-chemistry.org The mechanism is thought to involve the formation of a copper-silyl intermediate, which then adds to the alkyne. organic-chemistry.org While many systems exist, the choice of silane, catalyst, ligand, and additives is critical in directing the outcome. organic-chemistry.orgorganic-chemistry.org

Another copper-catalyzed approach involves the silylation of vinyliodonium salts using silicon-based nucleophiles, proceeding through a likely Cu(I)/Cu(III) catalytic cycle. organic-chemistry.org Although this method uses a more complex substrate, it is operationally simple and tolerates a wide array of functional groups. organic-chemistry.org Furthermore, copper(II) salts have been used to catalyze the silylation of activated allenes in water, providing (E)-vinylsilanes with high stereoselectivity. acs.org

Below is a table summarizing representative copper-catalyzed systems for vinylsilane synthesis, highlighting the diversity of applicable substrates and conditions.

| Catalyst System | Substrate Type | Silylating Agent | Key Features & Selectivity |

| Copper(I) / Johnphos | Terminal Alkyne | Silylborane | Excellent branched-to-linear selectivity (up to 99:1) for α-vinylsilanes. organic-chemistry.org |

| Copper(II) / 4-Picoline | Allenoate | Silylpinacol borane | Highly regioselective silylation at the β-carbon; high (E)-selectivity in water. acs.org |

| Copper Catalyst | Vinyliodonium Salt | Zinc-based Silicon Reagent | High yields of vinylsilanes; tolerant of various functional groups. organic-chemistry.org |

Radical Initiated Silylation Pathways

Radical-initiated reactions offer a complementary, metal-free avenue for constructing the C-Si bond in vinylsilanes. These methods rely on the generation of silyl radicals, which subsequently react with unsaturated precursors. rhhz.net Radical pathways can be initiated in several ways, including the use of peroxides, photochemical methods, or other radical initiators. rhhz.netresearchgate.net

One common strategy is the radical hydrosilylation of alkynes. This chain reaction is typically initiated by the decomposition of a radical initiator, like di-tert-butyl peroxide, which generates a silyl radical from a hydrosilane. researcher.life This silyl radical then adds to an alkyne, forming a vinyl radical intermediate that propagates the chain. This approach has been used to synthesize a variety of vinylsilanes. researchgate.net

The table below outlines different approaches to radical-initiated silylation.

| Initiation Method | Radical Source | Substrate | Key Features |

| Peroxide Initiator | Hydrosilane | Alkyne / Alkene | Metal-free conditions; reaction proceeds via a radical chain mechanism. researchgate.netresearcher.life |

| Photoredox Catalysis | Alkyl Iodide | Vinyl Silane | Light-driven, redox-neutral process; allows for radical group transfer with high functional group tolerance. acs.org |

Scalability Considerations in Synthetic Development

Transitioning a synthetic protocol for this compound from a laboratory setting to industrial production requires careful consideration of several factors beyond the chemical yield. The economic viability, safety, and environmental impact of the chosen route are paramount. sbfchem.com

For transition metal-catalyzed processes , the primary concerns are the cost and lifecycle of the catalyst. While base metals like copper are relatively inexpensive, the specialized ligands often required for high selectivity can be costly. organic-chemistry.org Catalyst loading (the amount of catalyst relative to the substrate), turnover number (the number of times a catalyst molecule can facilitate the reaction), and ease of removal are critical economic drivers. Post-reaction, the removal of metal residues from the final product is essential, especially for high-purity applications, and can add significant cost and complexity to the purification process. mdpi.comdakenchem.com

Ultimately, the "direct process," reacting elemental silicon with organic halides, remains a major industrial method for producing organosilane monomers, though it is energy-intensive and not perfectly selective. sbfchem.commdpi.com For specialized compounds like this compound, developing chlorine-free routes is a significant goal. mdpi.com The ideal industrial process should be highly efficient, minimize waste, use stable and non-hazardous reagents, and allow for straightforward product isolation. sbfchem.comresearchgate.net The growing emphasis on "green chemistry" pushes for the development of catalytic systems that are not only efficient but also environmentally benign and sustainable for large-scale production. mdpi.comdakenchem.com

Electronic Structure and Bonding Characteristics Influencing Reactivity

The reactivity of this compound is significantly governed by the electronic properties of the silicon atom adjacent to the vinyl group's π-system. Silicon is more electropositive than carbon, which leads to a polarization of the C-Si bond. This electropositivity allows silicon to act as a β-carbocation stabilizing group, an effect critical in electrophilic substitution reactions. thermofishersci.in The interaction between the carbon-silicon (C-Si) σ-bond and the adjacent π-system of the vinyl group, known as σ-π conjugation, influences the electron density of the double bond. This interaction, along with the steric bulk of the t-butyl group, often dictates the regioselectivity and stereoselectivity of reactions at the vinyl moiety. thieme-connect.comthieme-connect.com The silyl group can direct electrophilic attack to the α-carbon and stabilize a positive charge at the β-carbon (the β-silicon effect), which is a key principle in its reaction mechanisms. thermofishersci.in

Electrophilic and Nucleophilic Reactions of the Vinyl Moiety

The vinyl group of this compound can undergo both electrophilic and nucleophilic reactions. Due to the β-silicon effect, electrophilic additions often proceed with high regioselectivity. thermofishersci.in For instance, the reaction with electrophiles (E+) typically results in the formation of a β-silyl carbocation intermediate, which is stabilized by hyperconjugation with the C-Si bond. This intermediate can then undergo further reactions, often with the silyl group acting as a leaving group. thermofishersci.in

While less common, the vinyl moiety can also be subject to nucleophilic attack, particularly in the context of metal-catalyzed processes or when the vinyl group is part of a conjugated system that can accept electron density. Vinylic SN2-type reactions, though rare, have been investigated, involving nucleophilic attack at an sp² carbon. researchgate.net The specific pathway, whether through an in-plane (SNVσ) or out-of-plane (SNVπ) attack, can determine the stereochemical outcome. researchgate.net

Metal-Catalyzed Transformations Involving this compound

This compound is a valuable partner in a range of metal-catalyzed reactions, which leverage the unique properties of the organosilicon group to form new carbon-carbon and carbon-heteroatom bonds.

Table 1: Examples of Hiyama Coupling Reactions with Vinylsilanes

| Vinylsilane Substrate | Coupling Partner | Catalyst System | Activator | Product Type | Reference |

|---|---|---|---|---|---|

| (E)-Vinyl Tris(trimethylsilyl)silane | Iodobenzene | Pd(PPh₃)₄ | aq. NaOH, TBAF | (E)-Stilbene derivative | fiu.edu |

| Vinyl Trimethoxysilane | Aryl Halide | PdCl₂(dppf) | TBAF | Stilbene derivative | fishersci.ca |

Asymmetric hydrosilylation involves the addition of a Si-H bond across a double or triple bond, catalyzed by a chiral transition metal complex to create a chiral center. While this compound itself contains a vinyl group that can be hydrosilylated, it is more commonly the case that other silanes (like diphenylsilane (B1312307) or trichlorosilane) are added to unsaturated substrates in reactions catalyzed by chiral rhodium, iridium, or cobalt complexes. acs.orgnih.govresearchgate.net However, vinylsilanes resulting from these reactions are key intermediates. For example, a cobalt-catalyzed sequential hydrosilylation of an alkyne followed by asymmetric hydrogenation of the resulting vinylsilane affords chiral silanes with high enantioselectivity. researchgate.net The choice of silane, catalyst, and chiral ligand is critical for achieving high yields and stereoselectivity. acs.orggelest.com

Table 2: Catalytic Systems for Asymmetric Hydrosilylation

| Catalyst Type | Chiral Ligand | Silane Reagent | Substrate Type | Reference |

|---|---|---|---|---|

| Rhodium | Pyridine-Thiazolidine | Diphenylsilane | Ketones | acs.org |

| Iridium | Phosphine-Oxazoline | Diphenylsilane | Ketones | acs.org |

Carbometalation is the addition of an organometallic reagent across a carbon-carbon multiple bond, forming a new carbon-carbon and a new carbon-metal bond simultaneously. kyoto-u.ac.jp this compound can undergo carbometalation with various organometallic reagents. For instance, carbogallation using gallium trihalides has been studied; a π-complex forms between GaCl₃ and this compound, which then undergoes nucleophilic attack at the β-carbon. researchgate.netnih.gov Similarly, carbometalation with organomagnesium and organozinc reagents provides a direct route to complex, stereodefined organometallic compounds. kyoto-u.ac.jp Heterometalation, the addition of a heteroatom-metal bond, can also occur. These reactions are valuable for creating functionalized organometallic intermediates that can be trapped with electrophiles to generate diverse molecular structures. researchgate.netnih.gov

This compound can participate as the dienophile or dipolarophile in various cycloaddition reactions, including [4+2], [3+2], and [2+2] cycloadditions. The presence of the bulky and electron-donating silyl group can influence the regioselectivity and stereoselectivity of these transformations. thieme-connect.comthieme-connect.com

In Diels-Alder ([4+2]) reactions, the vinylsilane acts as the alkene component (dienophile). The reaction is thermally allowed and typically proceeds via a concerted, suprafacial pathway, meaning the stereochemistry of the dienophile is retained in the product. libretexts.org

1,3-Dipolar cycloadditions involve the reaction of a 1,3-dipole (like an azomethine ylide) with the vinylsilane (the dipolarophile). These reactions are also generally concerted and suprafacial, providing stereospecific access to five-membered heterocyclic rings. The regioselectivity is governed by the electronic and steric properties of both the dipole and the dipolarophile, with frontier molecular orbital theory often used to predict the outcome.

Rhodium-catalyzed [(3+2)+2] carbocyclizations of vinylsilanes with alkynes have been developed to produce silylated cis-fused 5,7-bicyclic systems with high regio- and diastereoselectivity. liverpool.ac.uk The steric and electronic influence of the silyl group is crucial for controlling the stereochemical outcome of these complex, multi-bond-forming cascade reactions. nih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| (E)-Stilbene |

| (E)-Vinyl Tris(trimethylsilyl)silane |

| Azomethine ylide |

| Diphenylsilane |

| Gallium trihalide |

| Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) |

| Trichlorosilane |

| Vinyl Dimethylsilanol |

| Vinyl Trimethoxysilane |

Asymmetric Hydrosilylation Reactions

Radical Mediated Processes in this compound Chemistry

This compound participates in a variety of radical-mediated processes, leveraging the unique properties of the silicon atom to influence reaction pathways and outcomes. These reactions are significant for the formation of carbon-carbon and carbon-heteroatom bonds.

Research into the photocatalyzed cycloaromatization of vinylsilanes with arylsulfonylazides has revealed the involvement of radical intermediates. In these transformations, a sulfonyl radical adds to the carbon-carbon double bond of the vinylsilane. researchgate.net This addition leads to the formation of an α-silyl carbon-centered radical. The presence of radical intermediates in this process was confirmed through trapping experiments. When 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO), a radical scavenger, was introduced to the reaction mixture, the cycloaromatization was completely inhibited, which strongly supports a radical-based mechanism. researchgate.net

Furthermore, vinylsilanes are competent substrates in radical group transfer reactions driven by photoredox catalysis. These methods enable the installation of alkene functionalities onto sp³-hybridized carbon atoms. acs.org For instance, the reaction of vinyl silanes with activated alkyl iodides under iridium photocatalysis leads to the efficient transfer of the vinyl group. acs.org The reactivity in these systems is influenced by the electronic properties of the radical intermediates. acs.org

This compound has also been listed as a silicon-containing monomer for use in free-radical polymerization processes. google.com In nitroxide-mediated controlled free-radical polymerization, monomers with carbon-carbon double bonds are polymerized. The inclusion of silicon-containing vinyl monomers like this compound allows for the synthesis of block copolymers with specific properties, such as low surface energy. google.com

Mechanistic studies have shown that radical additions to vinylsilanes are a key step in these transformations. mobt3ath.com The regioselectivity of the radical attack is influenced by the silicon group. For example, in the reaction of vinylsilanes with sulfonyl radicals, the radical adds to the double bond to form an α-silyl carbon radical intermediate. researchgate.net This intermediate can then undergo further cyclization or other transformations.

Cleavage and Deprotection Methodologies for Tert-Butyldimethylsilyl Ethers and Analogs

The tert-butyldimethylsilyl (TBDMS) group is a widely used protecting group for alcohols due to its stability and the numerous methods available for its selective removal. The cleavage of the silicon-oxygen bond in TBDMS ethers, which are analogous to the silyl ether functionality, can be achieved under various conditions, most commonly using fluoride ions or acidic catalysis. gelest.comrsc.org The relative stability of silyl ethers towards acidic and basic hydrolysis depends on the steric bulk of the substituents on the silicon atom. wikipedia.org

Fluoride-Mediated Desilylation

Fluoride-mediated desilylation is a prevalent and mild method for cleaving TBDMS ethers, regenerating the parent alcohol. fiveable.me The effectiveness of this method stems from the high affinity of fluoride for silicon, with the formation of a strong silicon-fluoride bond serving as the thermodynamic driving force for the reaction. organic-chemistry.orgharvard.edu

The reaction is understood to proceed via a nucleophilic attack of the fluoride ion on the silicon atom, forming a pentavalent silicon intermediate. rsc.orgorganic-chemistry.org This hypervalent species is unstable and subsequently fragments to release the alkoxide (the deprotected alcohol) and the corresponding fluorosilane.

A variety of fluoride-containing reagents are employed for this purpose, with tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) being one of the most common. gelest.comorganic-chemistry.org Other effective fluoride sources include:

Hydrofluoric acid (HF) , often used in a complex with pyridine (B92270) (HF-pyridine) or as an aqueous solution. gelest.comwikipedia.org

Potassium fluoride dihydrate (KF·2H₂O) in conjunction with chlorotrimethylsilane (B32843) in acetonitrile, which provides a mild and efficient system. organic-chemistry.orgthieme-connect.com

Potassium bifluoride (KHF₂) in methanol (B129727), which shows high selectivity for cleaving phenolic TBDMS ethers over alkyl TBDMS ethers at room temperature. nih.gov

Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) . gelest.com

The choice of reagent and reaction conditions allows for selective deprotection. For example, KHF₂ in methanol can selectively cleave phenolic TBDMS ethers in the presence of TBDMS ethers of primary and secondary alcohols. nih.gov

Table 1: Selected Conditions for Fluoride-Mediated Deprotection of Phenolic TBDMS Ethers

| Substrate | Reagent | Solvent | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| (4-Bromophenoxy)(t-butyl)dimethylsilane | KHF₂ (1.5 equiv) | MeOH | Room Temp. | 0.5 h | 91 | nih.gov |

| (t-Butyl)dimethyl(phenoxy)silane | KHF₂ (2.5 equiv) | MeOH | Room Temp. | 0.5 h | 93 | nih.gov |

| (t-Butyl)(4-methoxyphenoxy)dimethylsilane | KHF₂ (2.5 equiv) | MeOH | Room Temp. | 0.5 h | 94 | nih.gov |

| 4-((t-Butyldimethylsilyl)oxy)phenyl acetate (B1210297) | KHF₂ (2.5 equiv) | MeOH | Room Temp. | 0.5 h | 95 | nih.gov |

Acid-Catalyzed Desilylation

Acid-catalyzed hydrolysis is another major strategy for the deprotection of TBDMS ethers. rsc.org The mechanism involves protonation of the ether oxygen, making the silicon atom more electrophilic and susceptible to nucleophilic attack by a solvent molecule (e.g., water or alcohol) or the conjugate base of the acid. stackexchange.com

The rate of acid-catalyzed cleavage is highly dependent on steric hindrance around the silicon atom and the stability of the resulting cation. Less hindered silyl ethers are generally cleaved more rapidly. wikipedia.org This provides a basis for selective deprotection. The relative stability of silyl ethers toward acid-catalyzed hydrolysis is approximately: TMS < TES < TBS < TIPS < TBDPS. wikipedia.org

A wide range of acidic conditions has been developed for this purpose, from strong mineral acids to milder organic acids and Lewis acids. Common reagents include:

Hydrochloric acid (HCl) in an aqueous organic solvent mixture. gelest.comrsc.org

Acetic acid (AcOH) , often in a mixture with THF and water. rsc.orgwikipedia.org

p-Toluenesulfonic acid (p-TsOH) in methanol. gelest.comrsc.org

Acetyl chloride in dry methanol, which generates HCl in situ and allows for selective deprotection of alkyl TBDMS ethers in the presence of aryl TBDMS ethers. organic-chemistry.org

Phosphomolybdic acid (PMA) supported on silica (B1680970) gel, which acts as a recyclable and highly chemoselective catalyst. organic-chemistry.org

Microwave irradiation has been shown to significantly accelerate acid-catalyzed desilylation reactions, reducing reaction times from hours to minutes. tandfonline.com

Table 2: Selected Conditions for Acid-Catalyzed Deprotection of TBDMS Ethers

| Substrate (TBDMS Ether of) | Reagent/Conditions | Solvent | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Dodecan-1-ol | Acetyl Chloride (0.1 equiv) | MeOH | 0 °C | 10 min | 95 | organic-chemistry.org |

| Cyclohexanol | Acetyl Chloride (0.1 equiv) | MeOH | Room Temp. | 30 min | 93 | organic-chemistry.org |

| Geraniol | Acetyl Chloride (0.2 equiv) | MeOH | Room Temp. | 45 min | 90 | organic-chemistry.org |

| 1-Octanol | 1:1:1 HOAc:THF:H₂O, Microwave | - | 125 °C | 5 min | 89 | tandfonline.com |

| 2-Octanol | 1:1:1 HOAc:THF:H₂O, Microwave | - | 125 °C | 5 min | 91 | tandfonline.com |

Strategic Building Block in Complex Molecule Construction

Vinylsilanes, in general, are recognized as versatile synthetic building blocks that have gained an increasing role in the synthesis of complex molecules. researchgate.net The tert-butyldimethylsilyl (TBDMS) variant, in particular, offers distinct advantages due to the stability of the TBDMS group. This robustness makes vinyl-tert-butyldimethylsilane a preferred choice in multi-step syntheses where sensitive functional groups might be compromised by less stable protecting groups or reagents.

A key application is its use as a stable vinyl cation or vinyl anion equivalent. The silicon atom directs electrophilic attack to the ipso-carbon, and this substitution often occurs with retention of the double bond's geometry. chemtube3d.com The steric hindrance provided by the TBDMS group can enhance the selectivity of these reactions.

For instance, in synthetic studies towards the AB ring system of the tetrapetalone natural products, vinyl-tert-butyldimethylsilane was employed as a "more robust" alternative for the protection of a 1,1-disubstituted alkene. nih.gov This stability was crucial during a [3+2] cycloaddition/cheletropic extrusion cascade sequence to prepare functionalized aryl dienones, which are key precursors for subsequent Nazarov cyclization reactions. nih.gov The use of the TBDMS-protected vinyl group ensured the integrity of the alkene moiety throughout a demanding reaction sequence, highlighting its strategic importance in the assembly of complex molecular frameworks. nih.gov

Application in Natural Product Synthesis and Analogs

The utility of vinyl-tert-butyldimethylsilane is prominently demonstrated in the total synthesis of various natural products and their analogs. The controlled and predictable reactivity of the vinyl-TBDMS group allows for its incorporation and subsequent transformation into other key functional groups at critical stages of a synthesis.

Notable examples include:

Tubastrine and 3-Dehydroxy Tubastrine: In the first total synthesis of these guanidine-containing natural products, a key intermediate was (E)-((4-(2-iodovinyl)-1,2-phenylene)bis(oxy))bis(tert-butyldimethylsilane). uit.no This intermediate was formed from a protected aryl acrylic acid and subsequently used in a microwave-assisted C-N cross-coupling reaction to construct the central guanidine (B92328) scaffold. uit.no The TBDMS groups served to protect the phenol (B47542) moieties during the synthesis.

Rooperol (B1679527) Analogs: A concise synthesis of rooperol and its analogs employed ((4-(2,2-dibromovinyl)-1,2-phenylene)bis(oxy))bis(tert-butyldimethylsilane) as a key precursor. mdpi.com This gem-dibromovinyl compound, derived from the corresponding aldehyde, was used in a Corey-Fuchs alkynylation sequence to generate an arylpropiolic acid, a crucial building block for the natural product analogs. mdpi.com

(-)-Bipolarolide D: During the total synthesis of this complex natural product, a lithium dialkylcuprate was prepared in situ from (3-bromopropoxy)-tert-butyldimethylsilane. acs.org This reagent was used in a conjugate addition to an enone, with the resulting copper enolate being trapped to form a vinyl triflate, demonstrating the use of TBDMS-containing fragments to build up molecular complexity. acs.org

Terpenoids: The synthesis of natural and non-natural terpenoid products often involves intricate cascade reactions where precursors undergo multiple changes. uni-hannover.de The stability of TBDMS-protected intermediates is advantageous in these complex transformations. For example, (tert-butyl)dimethyl(pent-4-en-1-yloxy)silane has been used as a starting material in the synthesis of functionalized precursors for biotransformation studies aimed at creating novel terpenoids. uni-hannover.de

Precursor for Diverse Functionalized Organic Scaffolds

Vinyl-tert-butyldimethylsilane serves as a versatile starting point for the synthesis of a wide array of functionalized organic structures. The silicon-carbon bond can be selectively cleaved and replaced with various atoms and functional groups, providing access to important classes of compounds.

A primary application of vinylsilanes, including vinyl-TBDMS, is the stereoselective synthesis of vinyl halides. mcgill.ca This transformation, known as halodesilylation, typically proceeds with retention of configuration at the double bond. The reaction involves an electrophilic attack by a halogen (e.g., I₂, Br₂, Cl₂) on the vinylsilane. mcgill.catandfonline.com

The process can occur via a two-step sequence involving the formation of a α,β-dihaloalkylsilane intermediate, followed by elimination. tandfonline.com This elimination can be promoted by various reagents, and the choice of reagent can influence the stereochemical outcome and yield. For example, alumina (B75360) in pentane (B18724) provides a mild and neutral medium for the desilicohalogenation step. tandfonline.com

| Starting Vinylsilane | Halogen (X₂) | Dihalide Intermediate | Desilicohalogenating Agent | Vinyl Halide Product(s) | Overall Yield (%) | Stereoselectivity |

| cis-1-trimethylsilyl-1-hexene | Cl₂ | erythro-1,2-dichloro-1-TMS-hexane | NaOMe/MeOH | (E)- & (Z)-1-chloro-1-hexene | 75 | 40:60 |

| cis-1-trimethylsilyl-1-hexene | Cl₂ | erythro-1,2-dichloro-1-TMS-hexane | Alumina/Pentane | (E)- & (Z)-1-chloro-1-hexene | 78 | 45:55 |

| trans-1-trimethylsilyl-1-hexene | Br₂ | threo-1,2-dibromo-1-TMS-hexane | NaOMe/MeOH | (E)- & (Z)-1-bromo-1-hexene | 85 | 93:7 |

| trans-1-trimethylsilyl-1-hexene | Br₂ | threo-1,2-dibromo-1-TMS-hexane | Alumina/Pentane | (E)- & (Z)-1-bromo-1-hexene | 72 | 96:4 |

TMS = trimethylsilyl (B98337). Data adapted from a study on vinyltrimethylsilane, but the principles apply to vinyl-TBDMS. tandfonline.com

Vinylsilanes can also be precursors to gem-dihalides, which are compounds with two halogen atoms attached to the same carbon. vedantu.com For example, the Corey-Fuchs reaction on aldehydes produces gem-dibromoalkenes, which can be seen as derivatives of a vinyl halide structure. mdpi.com More directly, certain reactions of carbonyl compounds with halogenating agents can yield gem-dihalides, and vinylsilanes provide an alternative entry to related structures. organic-chemistry.org

The reactivity of vinyl-TBDMS and related silyl-functionalized building blocks makes them valuable precursors for constructing heterocyclic rings.

Triazoles: Silyl-substituted compounds are key intermediates in the synthesis of complex triazole systems. For example, 4-(tert-butyldimethylsilyl)-4,5,6,7-tetrahydro- researchgate.netmcgill.caCurrent time information in Bangalore, IN.triazolo[1,5-a]pyridine was synthesized in a one-pot process. dntb.gov.uamdpi.com The synthesis began with a TBDMS-substituted alkyne, which was converted to a tosylate and then reacted with sodium azide. mdpi.com This triggered an in situ Sₙ2 reaction followed by an intramolecular thermal Huisgen azide-alkyne cycloaddition to furnish the silylated bicyclic triazole system in good yield. dntb.gov.uamdpi.com The resulting silyl group can be used for further functionalization, such as in Hiyama couplings or Fleming-Tamao oxidations. mdpi.com

Pyridazines: Silyl-enol ethers, which share reactivity patterns with vinylsilanes, are effective dienophiles in inverse-electron-demand Diels-Alder (iEDDA) reactions with tetrazines to produce pyridazines. uzh.chorganic-chemistry.org The use of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), mediates the reaction between a 3-monosubstituted s-tetrazine and a silyl-enol ether, leading to functionalized pyridazines with excellent regiocontrol. uzh.chorganic-chemistry.org This method allows for the synthesis of various 3-bromo-4-aryl/alkyl-pyridazines, which are valuable scaffolds for medicinal chemistry that can be further diversified through cross-coupling reactions. uzh.chorganic-chemistry.org The silyl group plays a crucial role in activating the double bond and controlling the regiochemical outcome of the cycloaddition.

Formation of Vinyl Halides and Gem-Dihalides

Exploration of Regioselectivity and Stereoselectivity in Reactions

A significant advantage of using this compound is the high degree of regioselectivity and stereoselectivity it imparts to reactions. The bulky TBDMS group and the electronic nature of the silicon-carbon bond are key to this control.

Regioselectivity: Electrophilic substitution reactions on vinylsilanes are highly regioselective. chemtube3d.com The β-silyl effect stabilizes a positive charge on the β-carbon, directing the electrophile to attack the α-carbon (the ipso-carbon) and displace the silyl group. gelest.com This predictable regioselectivity is fundamental to its utility. In cycloaddition reactions, the silyl substituent can dictate the connectivity of the resulting products by influencing orbital interactions and steric approach, leading to high regioselectivity. researchgate.net

Stereoselectivity: Many reactions involving vinylsilanes are highly stereoselective or stereospecific.

Electrophilic Substitution: The replacement of the silyl group by an electrophile, such as a halogen, typically proceeds with retention of the double bond's configuration. chemtube3d.commcgill.ca This means a (Z)-vinylsilane will yield a (Z)-vinyl halide, and an (E)-vinylsilane will produce an (E)-vinyl halide.

Hydrosilylation: The synthesis of vinylsilanes via the hydrosilylation of alkynes presents challenges in controlling stereoselectivity (formation of E- or Z-isomers). researchgate.net However, specific catalysts have been developed to favor one isomer over the other. organic-chemistry.org

Rearrangements: Gold(I)-catalyzed acetylenic sila-Cope rearrangements of acetylenic allylsilanes allow for the stereoselective synthesis of vinylsilanes. nih.govacs.org Depending on the nucleophile used (e.g., phenol or methanol), either acyclic or cyclic vinylsilanes can be produced stereoselectively. nih.govacs.org

The steric bulk of the tert-butyl group on the silicon atom often enhances these selective processes compared to smaller silyl groups like trimethylsilyl (TMS), by creating a more biased environment for the approaching reagent.

Integration into Multi-Component and Cascade Reaction Sequences

The stability and predictable reactivity of vinyl-tert-butyldimethylsilane make it an ideal component for sophisticated reaction sequences that build molecular complexity rapidly.

Cascade Reactions: These reactions, also known as domino or tandem reactions, involve a series of intramolecular transformations initiated by a single event, where the precursor molecule is "programmed" to form a complex product. byu.edu Vinyl-TBDMS has been successfully incorporated into such cascades. In a notable example, vinyl-tert-butyldimethylsilane was a reactant in a [3+2] cycloaddition/oxidative extrusion cascade used to prepare functionalized aryl enones. nih.gov This sequence efficiently constructs a key intermediate for the synthesis of the tetrapetalone core structure. nih.gov The robustness of the vinyl-TBDMS unit is critical for its survival and participation in such multi-step, one-pot processes. The development of radical cascade reactions using various acceptors also opens avenues for the inclusion of stable vinylsilane moieties. researchgate.net

Multi-Component Reactions (MCRs): MCRs are convergent reactions where three or more starting materials combine in a single operation to form a product containing the essence of all reactants. organic-chemistry.org While the direct use of vinyl-TBDMS in classic MCRs like the Ugi or Passerini reaction is not common, its derivatives are highly valuable. The functionalized products derived from vinyl-TBDMS, such as vinyl halides or aldehydes, are frequently used as one of the key components in MCRs. For example, an aldehyde derived from a vinylsilane can participate in a Passerini or Ugi reaction. mdpi.com The ability of vinylsilanes to act as versatile synthons allows for the creation of novel starting materials that can be fed into MCRs, thereby expanding the chemical space accessible through these powerful, atom-economical reactions. scielo.br

Applications in Materials Science and Polymer Chemistry

Monomer for Polymerization Processes

VTBDMS can act as a monomer in several polymerization schemes, leading to the formation of silicon-containing polymers. These polymers can be used for applications requiring heat-resistant modification and crosslinking.

Vinyl silanes, including VTBDMS, are a class of vinyl monomers that are susceptible to addition polymerization. wikipedia.org Specifically, they can undergo anionic addition polymerization, a form of chain-growth polymerization initiated by anions. wikipedia.org This type of polymerization often proceeds in a "living" manner, which allows for precise control over the polymer's structure, molecular weight, and composition. wikipedia.org Another method for polymerizing functionalized norbornene monomers is through vinyl-addition polymerization, which can yield materials with high thermal and chemical stability. rsc.org While direct polymerization of VTBDMS via this method is a possibility, often a related strategy is employed where a norbornene monomer functionalized with a tert-butyldimethylsilane (B7800976) group is used. hhu.deresearchgate.net

Group-transfer polymerization (GTP) is a living polymerization technique primarily used for acrylic monomers like acrylates and methacrylates. slideshare.netsioc-journal.cn The process involves a silyl (B83357) ketene (B1206846) acetal (B89532) as an initiator. slideshare.net In a related application, aldol-type group transfer polymerization has been used to synthesize poly(vinyloxy-t-butyldimethylsilane), demonstrating the utility of TBDMS-containing monomers in GTP-related methods. researchgate.net This allows for the creation of well-defined block copolymers with controlled molecular weights. researchgate.net

VTBDMS can be copolymerized with other monomers to tailor the properties of the resulting polymer. A common strategy involves using a monomer containing a tert-butyldimethylsilane (TBDMS) group as a comonomer. For instance, (5-vinyl-1,3-phenylene)bis(oxy)bis(tert-butyldimethylsilane) has been directly copolymerized with styrene (B11656) using Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. sjsu.edu Similarly, late transition metal catalysts, which are more tolerant to polar functional groups, have been used in the copolymerization of ethene with norbornene derivatives functionalized with TBDMS groups, such as 5-methyleneoxy-tert-butyldimethylsilane-2-norbornene. hhu.de The incorporation rate of the functionalized norbornene was found to be 5–6 mol% when its content in the monomer feed was 20 mol%. hhu.de

Table 1: Copolymerization Involving TBDMS-Functionalized Monomers

| Catalyst/Method | Comonomers | Resulting Polymer | Reference |

|---|---|---|---|

| RAFT | Styrene, (5-vinyl-1,3-phenylene)bis(oxy)bis(tert-butyldimethylsilane) | Poly(styrene-co-protected diol) | sjsu.edu |

Group-Transfer Polymerization

Synthesis of Functionalized Polymers and Block Copolymers

The TBDMS group in vinyl monomers is often employed as a protecting group for hydroxyl functionalities, enabling the synthesis of functionalized polymers and complex architectures like block copolymers. researchgate.netthieme-connect.de The general strategy involves polymerizing the TBDMS-protected monomer and then deprotecting it to reveal the functional group. sjsu.eduresearchgate.net

For example, 4-hydroxyphenyl-terminated polystyrene has been prepared by reacting polystyryllithium with 1-[4-(tert-butyldimethylsiloxy)phenyl]-1-phenylethylene, followed by hydrolysis to remove the silyl group. researchgate.net This demonstrates a method for creating end-functionalized polymers. researchgate.net

Block copolymers, which are macromolecules composed of two or more distinct polymer chains linked together, can also be synthesized using this approach. acs.orgpolymersource.ca Silicon-containing block copolymers, such as those incorporating a poly(VTBDMS) block, are of interest for creating well-ordered nanostructures. mit.edu The synthesis can be achieved through living polymerization techniques, where one block is polymerized first, followed by the sequential addition and polymerization of the next monomer. rsc.orgcmu.edu For instance, a block copolymer of ε-caprolactone and poly(vinyloxy-t-butyldimethylsilane) (PCL-block-PVOTBDMS) with a controlled molecular weight was synthesized via a coupling reaction between the two precursor polymers. researchgate.net

Polymer Modification and Post-Polymerization Functionalization

Post-polymerization functionalization is a powerful strategy for introducing new chemical functionalities into existing polymers, thereby creating materials with enhanced or new properties. d-nb.infogoogle.comrsc.org For polymers synthesized from VTBDMS or related silyl-protected monomers, the key post-polymerization modification is the removal of the tert-butyldimethylsilyl protecting group. sjsu.eduresearchgate.net

This deprotection step unmasks the underlying functional group, typically a hydroxyl group, which can then be used for further reactions. researchgate.netsjsu.edu For example, after synthesizing a copolymer of styrene and (5-vinyl-1,3-phenylene)bis(oxy)bis(tert-butyldimethylsilane), the TBDMS groups can be removed to yield a copolymer with pendant diol functionalities. sjsu.edu Similarly, the silyl groups in PCL-block-PVOTBDMS can be eliminated to obtain the final PCL-block-PVA (polyvinyl alcohol) copolymer. researchgate.net This approach allows for the incorporation of functional groups that might otherwise interfere with the initial polymerization process. rsc.org

Potential in Microelectronics and Dielectric Applications

Vinyl-T-butyldimethylsilane is a precursor for creating silicon carbide (SiC) films with a low dielectric constant (low-k). google.com Low-k materials are crucial in microelectronics for insulating the copper interconnects in integrated circuits, reducing signal delay and power consumption.

The process involves chemical vapor deposition (CVD), where the substrate is heated to a temperature typically ranging from 350°C to 425°C. google.com The use of VTBDMS as a precursor in this process helps to create films with large free volume and open structures, which contributes to lowering the dielectric constant. google.com Polymers with polarizable functional groups are often sought for dielectric applications. expresspolymlett.com While many standard polymers have dielectric constants in the range of 2 to 5, specialized polymers and blends can achieve higher values. mdpi.comprofessionalplastics.combhccable.com The incorporation of silicon into polymer structures, as with poly(VTBDMS), can influence these electrical properties, making them suitable for specialized electronic applications. thieme-connect.de

Table 2: Dielectric Constants of Various Polymers for Context

| Material | Dielectric Constant (@1MHz) | Reference |

|---|---|---|

| Polyethylene (Solid) | 2.3 | bhccable.com |

| FEP Teflon | 2.1 | bhccable.com |

| Polycarbonate | 2.9 | professionalplastics.com |

| Polyvinylidene fluoride (B91410) (PVDF) | 8 | mdpi.com |

| Poly(2-cyanoethyl vinyl ether) (CEPVA) | ~15 | expresspolymlett.com |

Spectroscopic Characterization and Structural Elucidation of Vinyl T Butyldimethylsilane Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the characterization of organosilane compounds like vinyl-t-butyldimethylsilane.

Proton NMR spectra of this compound derivatives provide valuable information through chemical shifts and coupling constants. The vinyl protons typically appear as a complex multiplet due to geminal, cis, and trans couplings. libretexts.org

The chemical shifts (δ) for the vinyl protons are influenced by the substitution on the silicon atom and any substituents on the vinyl group itself. For the parent this compound, the vinyl protons resonate in the region of approximately 5.5 to 6.5 ppm. netlify.app

Key coupling constants (J) observed in the ¹H NMR spectra of vinyl derivatives help in assigning the stereochemistry: libretexts.org

³J_trans_ (trans-coupling): Typically in the range of 11-18 Hz. libretexts.org

³J_cis_ (cis-coupling): Generally observed between 6-15 Hz. libretexts.org

²J_gem_ (geminal-coupling): Usually small, around 0-5 Hz. libretexts.org

Table 1: Representative ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Si-CH=CH₂ (H_ddc) | ~5.95 | ddc | J_trans_ = ~20.3, J_cis_ = ~14.6, J_gem_ = ~4.0 |

| Si-CH=CH ₂ (H_trans_) | ~5.65 | dd | J_trans_ = ~20.3, J_gem_ = ~4.0 |

| Si-CH=CH ₂ (H_cis_) | ~5.90 | dd | J_cis_ = ~14.6, J_gem_ = ~4.0 |

| C(CH ₃)₃ | ~0.90 | s | - |

| Si(CH ₃)₂ | ~0.05 | s | - |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific derivative.

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. hw.ac.uk The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, often allowing for the resolution of all unique carbon signals. oregonstate.edu

For this compound, the vinyl carbons exhibit distinct chemical shifts. The carbon attached to the silicon atom (α-carbon) resonates at a different frequency compared to the terminal vinyl carbon (β-carbon). The carbons of the t-butyl and dimethylsilyl groups also have characteristic chemical shifts. spectrabase.com

Table 2: Typical ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ, ppm) |

| Si-C H=CH₂ | ~139 |

| Si-CH=C H₂ | ~132 |

| C (CH₃)₃ | ~26 |

| C(C H₃)₃ | ~17 |

| Si(C H₃)₂ | ~-3 |

Note: Chemical shifts are relative to a standard reference (e.g., TMS) and can be influenced by the solvent. oregonstate.edu

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools for elucidating the three-dimensional structure and conformation of molecules in solution. rsc.org NOESY experiments detect through-space interactions between protons that are in close proximity, providing information about spatial relationships and stereochemistry. liverpool.ac.ukacs.org

In the context of this compound derivatives, NOESY can be used to confirm the trans or cis configuration of substituents on the double bond by observing correlations between specific vinyl protons and other nearby protons. mdpi.commdpi.com For instance, a NOESY correlation between a vinyl proton and a proton on a substituent would indicate their spatial proximity.

Carbon (¹³C) NMR Spectroscopy

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. spectroscopyonline.comresearchgate.netmarshall.edu The FT-IR spectrum of this compound shows characteristic absorption bands for the vinyl group and the silicon-carbon bonds. thermofisher.comresearchgate.net

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| C=C (vinyl) | Stretching | ~1600 - 1650 |

| =C-H (vinyl) | Stretching | ~3050 - 3100 |

| =C-H (vinyl) | Out-of-plane bend | ~950 - 1000 |

| Si-C | Stretching | ~800 - 850 |

| C-H (alkyl) | Stretching | ~2850 - 2960 |

These characteristic peaks provide a spectroscopic fingerprint for the presence of the vinylsilyl moiety.

Mass Spectrometry Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. uark.edu

In Electron Ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. rsc.org The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, as well as several fragment ion peaks. researchgate.net

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) Mass Spectrometry is a soft ionization technique that is well-suited for the analysis of a wide range of molecules, including volatile and thermally labile compounds. In the context of this compound derivatives, ESI-MS is instrumental for determining molecular weights and elucidating the structures of reaction products and intermediates. The technique involves the formation of gaseous ions from a liquid solution, which are then analyzed by a mass spectrometer.

ESI-MS is particularly useful for identifying and characterizing derivatives of this compound. For instance, in the synthesis of 4-(tert-Butyldimethylsilyl)-4,5,6,7-tetrahydro- mdpi.comresearchgate.netacademie-sciences.frtriazolo[1,5-a]pyridine, ESI mass spectrometry was used to confirm the molecular structure of the synthesized compound. mdpi.com The analysis is often performed in positive ion mode, where protonated molecules [M+H]+ or adducts with other cations like sodium [M+Na]+ are detected. doi.orgresearchgate.net This allows for the precise determination of the molecular mass of the derivatives.

The process can be coupled with liquid chromatography (LC) for LC-ESI-MS analysis, which provides separation of complex mixtures prior to detection. researchgate.net This combination is powerful for monitoring reactions and identifying products in a complex matrix. The choice of solvent is crucial for a stable electrospray; solvents with low surface tension, such as methanol (B129727), are often preferred. chromatographyonline.com

High Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This technique is crucial for the unambiguous identification of novel this compound derivatives and for distinguishing between compounds with the same nominal mass.

In the study of this compound derivatives, HRMS is frequently performed using an ESI source (ESI-HRMS). mdpi.comdoi.org For example, the molecular formula of newly synthesized compounds like 4-(tert-butyldimethylsilyl)-4,5,6,7-tetrahydro- mdpi.comresearchgate.netacademie-sciences.frtriazolo[1,5-a]pyridine was unequivocally established using HRMS, with the measured mass matching the calculated mass to within a few parts per million (ppm). mdpi.com This level of accuracy is essential for confirming the identity of the target molecule and ruling out other potential structures.

HRMS can be performed on various types of mass analyzers, such as Time-of-Flight (TOF) or Orbitrap instruments. mdpi.com These instruments are capable of providing the high resolution necessary for accurate mass measurements. The data obtained from HRMS is a key component of the spectroscopic characterization required for the publication of new chemical entities.

Chromatographic Techniques for Purification and Analysis

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for the qualitative analysis of reaction mixtures and for the preliminary determination of purification conditions. libretexts.orgsigmaaldrich.comchemistryhall.com In the context of this compound derivatives, TLC is employed to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of products. chemistryhall.com

The separation on a TLC plate is based on the differential partitioning of the components of a mixture between the stationary phase (typically silica (B1680970) gel or alumina) and the mobile phase (a solvent or solvent mixture). libretexts.orgchemistryhall.com The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of conditions.

For silyl-containing compounds, which are generally non-polar, a mixture of a non-polar solvent like hexane (B92381) and a slightly more polar solvent like ethyl acetate (B1210297) is often used as the eluent. csic.es The spots on the TLC plate can be visualized under UV light if the compounds are UV-active, or by using staining agents. libretexts.org

Column Chromatography

Column chromatography is a preparative technique used to separate and purify larger quantities of compounds from a mixture. academie-sciences.fr It operates on the same principles as TLC, but on a much larger scale. For the purification of this compound derivatives, silica gel is the most commonly used stationary phase. academie-sciences.fruzh.chnih.gov

The crude reaction mixture is loaded onto the top of a column packed with silica gel, and a solvent or a gradient of solvents is passed through the column. The components of the mixture travel down the column at different rates depending on their polarity, leading to their separation. Fractions are collected at the bottom of the column and analyzed, often by TLC, to determine which fractions contain the desired product.

For example, in the synthesis of binuclear ferrocenyl compounds involving hydrosilylation, column chromatography with silica gel and n-hexane as the eluent was used to purify the final products. academie-sciences.fr Similarly, in the synthesis of substituted tetrahydrofuran (B95107) derivatives, silica gel column chromatography was employed for the purification of intermediates and final products using solvent mixtures like ethyl acetate in hexanes. nih.gov

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for characterizing the molecular weight and molecular weight distribution of polymers. resolvemass.calcms.cz GPC separates molecules based on their hydrodynamic volume in solution. resolvemass.ca Larger molecules are excluded from the pores of the column packing material and elute first, while smaller molecules can penetrate the pores and have a longer retention time.

For polymers derived from or containing this compound units, GPC is essential for determining key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). researchgate.net These parameters are critical as they influence the physical and mechanical properties of the polymer.

The GPC system consists of a pump, an injector, a series of columns packed with a porous gel, and a detector (commonly a refractive index detector). The analysis is typically performed using a suitable solvent, such as tetrahydrofuran (THF), as the mobile phase. researchgate.net The molecular weight of the polymer is determined by calibrating the system with polymer standards of known molecular weights.

Computational and Theoretical Studies on Vinyl T Butyldimethylsilane

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in modern chemistry for predicting molecular properties and reaction outcomes. peerj.comnih.gov For vinyl-t-butyldimethylsilane and related vinylsilanes, DFT has been applied to understand and predict various aspects of their reactivity. researchgate.netresearchgate.net

Elucidation of Reaction Mechanisms

DFT calculations are a powerful tool for mapping out the energetic pathways of chemical reactions, including identifying transition states and intermediates. researchgate.net This allows for the detailed elucidation of reaction mechanisms. Studies on reactions involving vinylsilanes or their precursors have leveraged DFT to understand complex transformations.

For instance, the mechanism for protodesilylation of related compounds like allyl(tert-butyl)dimethylsilane (B1278986) has been investigated, proposing a pathway initiated by a highly acidic catalyst. The rhodium-catalyzed silylcarbocyclization (SiCAC) of alkynes with hydrosilanes, such as tert-butyldimethylsilane (B7800976), is understood to proceed via steps including oxidative addition of the Si-H bond to the metal center, followed by insertion and reductive elimination. Similarly, computational studies have been used to propose mechanisms for the rhodium-catalyzed [(3+2)+2] carbocyclisation of vinyl silanes. core.ac.uk

Table 1: Examples of Computationally Studied Reaction Mechanisms Involving Vinylsilanes

| Reaction Type | Key Mechanistic Features Investigated | Computational Method |

| Protodesilylation | Initiation by an acidic catalyst, formation of active silylium (B1239981) species. | DFT |

| Silylcarbocyclization | Oxidative addition of Si-H to Rh catalyst, CO insertion, carbocyclization. | DFT |

| Carbocyclisation | Stepwise vs. concerted pathways, influence of ligands on mechanism. | DFT |

| Denitro Silylation | Radical cascade mechanism involving silyl (B83357) radical addition. | Experimental studies supported by mechanistic proposals. |

Prediction of Regioselectivity and Stereoselectivity

A key predictive power of quantum chemical calculations is their ability to forecast the regioselectivity and stereoselectivity of reactions. researchgate.netresearchgate.net By comparing the activation energies of different possible reaction pathways, researchers can determine the most likely product isomer.

In the context of vinylsilanes, DFT calculations have been employed to understand and predict selectivity in various reactions:

Regioselectivity: In the nickel-catalyzed hydrosilylation of 1,3-disubstituted allenes, DFT calculations can rationalize the preference for forming vinylsilane versus allylsilane products depending on the catalyst system used. umich.edu

Stereoselectivity: The diastereoselectivity of rhodium-catalyzed carbocyclisation reactions to form silylated bicyclic systems has been explored computationally. core.ac.uk In other systems, DFT has successfully predicted the facial selectivity of electrophilic attack on unsaturated silanes.

Steric Influence: In thermal cyclizations of allenyl azides, DFT calculations correctly predicted that increasing the steric bulk of a substituent, such as using a tert-butyl group, influences the regioselectivity of the cyclization, matching experimental observations.

Electronic Structure and Bonding Analysis (e.g., Natural Bond Orbital (NBO) Analysis)

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals from a quantum calculation into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and antibonds. uni-muenchen.deyoutube.com This allows for a quantitative analysis of bonding, charge distribution, and stabilizing donor-acceptor interactions within a molecule. numberanalytics.com

NBO analysis reveals the nature of the C-Si bond and the electronic interactions between the silyl group and the vinyl moiety. A key interaction identified in related systems is hyperconjugation, where electron density from a filled bonding orbital (donor) is shared with an adjacent empty antibonding orbital (acceptor).

One study on cyclopentadienyl(trimethyl)silane, a related organosilicon compound, used NBO analysis to investigate metallotropic shifts. The key findings from that study, which are applicable to understanding the vinylsilane system, include:

Hyperconjugation: A significant stabilizing interaction was found between the electron density of the σ(C-Si) bonding orbital and the empty π*(C=C) antibonding orbital of the unsaturated system.

Interaction Energy Analysis (e.g., Activation Strain Model/Energy Decomposition Analysis)

The Activation Strain Model (ASM), also known as the Distortion/Interaction Model, is a powerful framework for understanding chemical reactivity. wikipedia.orgillinois.edu It deconstructs the potential energy along a reaction coordinate (ΔE) into two components:

Strain Energy (ΔE_strain): The energy required to distort the reactants from their equilibrium geometries into the geometries they adopt at each point along the reaction path. This term is always destabilizing. nih.gov

Interaction Energy (ΔE_int): The actual interaction energy between the distorted reactants. This term is typically stabilizing and drives the reaction forward. nih.gov

The activation barrier (ΔE‡) of a reaction is thus the sum of the strain energy and the interaction energy at the transition state (ΔE‡ = ΔE_strain‡ + ΔE_int‡). nih.gov This analysis provides deep insight into why activation barriers are high or low by separating the energetic cost of deforming the reactants from the stabilizing interactions between them. uniovi.es

While specific ASM studies on this compound were not found, the methodology has been applied to closely related reactions, such as the bimolecular electrophilic substitution (SE2′) of allyltrimethylsilane. In such an analysis, the model can explain stereochemical outcomes by comparing the strain and interaction energies for different attack trajectories (e.g., leading to chair-like vs. twist-boat-like transition states).

Table 2: Conceptual Components of the Activation Strain Model (ASM)

| Component | Description | Role in Reactivity |

| ΔE_strain | Energy cost to deform reactants into their transition state geometry. | Contributes positively to the activation barrier; related to the rigidity of reactants. |

| ΔE_int | Stabilizing interaction between the deformed reactants. Can be further decomposed into electrostatic, Pauli repulsion, and orbital interaction terms. | Contributes negatively to the activation barrier; reflects the intrinsic bonding potential between reactants. |

| ΔE | The overall potential energy of the reaction (ΔE_strain + ΔE_int). | The profile of this energy along the reaction coordinate defines the reaction barrier and thermodynamics. |

Non-Covalent Interactions (NCI) and Quantum Theory of Atoms In Molecules (QTAIM) Studies

The Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interactions (NCI) analysis are computational methods that analyze the electron density (ρ(r)) and its derivatives to characterize chemical bonding and interactions. up.ac.zasci-hub.se

QTAIM: This theory defines atoms and bonds based on the topology of the electron density. scielo.org.mx The presence of a "bond path" and a "bond critical point" (BCP) between two atoms is used to characterize an interaction. The properties at the BCP, such as the electron density and its Laplacian (∇²ρ(r)), provide information about the nature of the bond (e.g., shared-shell covalent vs. closed-shell non-covalent). scielo.org.mxscirp.org

NCI Analysis: This method is particularly adept at visualizing weak, non-covalent interactions. up.ac.za It plots the reduced density gradient (RDG) against the electron density, revealing regions corresponding to hydrogen bonds, van der Waals interactions, and steric repulsion as broad, low-density surfaces in real space. scirp.org

While no specific QTAIM or NCI studies focused solely on this compound were identified, these methods are frequently applied to understand the subtle forces that dictate molecular conformation and reaction selectivity. scirp.orgscirp.org For a molecule like this compound, these analyses could be used to:

Characterize the C-Si and C=C bonds using QTAIM.

Investigate intramolecular non-covalent interactions, such as weak hydrogen bonds involving the methyl groups, which could influence the preferred conformation of the molecule.

Analyze the transition states of its reactions to identify key non-covalent interactions that might be responsible for stereoselectivity. researchgate.net

Conformational Analysis and Dynamic Simulations

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule and their relative energies. For flexible molecules, understanding the preferred conformation is crucial as it can dictate reactivity.

While extensive dynamic simulations for this compound are not detailed in the literature, conformational studies of related structures highlight the significant steric influence of the tert-butyldimethylsilyl (TBS) group. In a study of a heterocyclic derivative, 2D NMR spectroscopy (NOESY) was used to perform a conformational analysis. The results showed that the bulky TBS group preferentially occupies a pseudo-equatorial position, acting as a "conformational anchor" that stabilizes a specific conformation of the molecule. nih.gov This anchoring effect is a common feature of the t-butyl group and significantly reduces the conformational flexibility of the molecule, which can have profound implications for its reaction pathways and selectivity. uni-muenchen.de Molecular dynamics simulations can further explore the conformational landscape and the transitions between different energy minima over time. nih.gov

Table 3: Summary of Conformational Study on a TBS-substituted Heterocycle

| Method | Finding | Implication |

| 2D NOESY NMR | The tert-butyldimethylsilyl (TBS) group is located in a pseudo-equatorial position. | The bulky TBS group acts as a conformational anchor, locking the molecule into a preferred shape. |

| Computational Modeling | Docking studies show that the conformation can influence biological interactions. | The sterically demanding silyl group can dictate how the molecule fits into active sites or interacts with other molecules. nih.gov |

Conclusion and Future Research Perspectives

Summary of Key Academic Findings on Vinyl-T-butyldimethylsilane

This compound, a member of the organosilicon compound family, has established itself as a valuable reagent and building block in organic synthesis. researchgate.netbohrium.com Organosilicon compounds are characterized by the presence of a silicon-carbon bond, which imparts unique stability and reactivity to the molecule. numberanalytics.comresearchgate.net The tert-butyldimethylsilyl (TBDMS) group, in particular, is noted for its steric bulk and has been instrumental in various synthetic transformations. researchgate.netorganic-chemistry.org

Key academic findings have highlighted the utility of this compound in several important reactions. It serves as a versatile substrate in hydrosilylation reactions, an atom-economical method for creating new silicon-carbon bonds. researchgate.netacs.org Additionally, it participates in cross-coupling reactions, such as the Hiyama coupling, which are fundamental for constructing complex molecular architectures. numberanalytics.commdpi.com The compound has also been employed in cycloaddition reactions, demonstrating its utility in forming cyclic structures. nih.govnih.gov

The stability of the silicon-carbon bond, coupled with the specific reactivity of the vinyl group, allows for selective chemical modifications. numberanalytics.comresearchgate.net Researchers have utilized this compound in the synthesis of complex molecules, including natural products and their analogues. bham.ac.uk Its role often involves acting as a precursor to other functional groups or as a key component in multi-step synthetic sequences. jst.go.jpthieme-connect.com

Emerging Trends in Vinylsilane Chemistry and Organosilicon Catalysis

The field of organosilicon chemistry is experiencing a surge of innovation, with several emerging trends directly impacting the future of vinylsilanes like this compound. researchgate.netnumberanalytics.com A significant focus is on the development of more sustainable and environmentally friendly synthetic methods. sbfchem.comnih.gov This includes the design of new catalytic systems that are more efficient and operate under milder conditions. acs.orgresearcher.life